molecular formula C25H37Cl3N6O6 B14783151 Hoechst 33258 (trihydrochloride)

Hoechst 33258 (trihydrochloride)

Cat. No.: B14783151
M. Wt: 624.0 g/mol
InChI Key: FSUIEDWKXBGNOF-UHFFFAOYSA-N
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Description

Hoechst 33258 (trihydrochloride) is a fluorescent dye widely used in molecular biology and cell biology research. It is known for its ability to bind to the minor groove of double-stranded DNA, specifically recognizing A-T rich regions. This binding results in a significant enhancement of fluorescence, making it a valuable tool for DNA staining and visualization in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hoechst 33258 (trihydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-(4-hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of Hoechst 33258 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency. The compound is then formulated into various concentrations and forms, such as powders and solutions, for research and commercial use .

Chemical Reactions Analysis

Types of Reactions: Hoechst 33258 (trihydrochloride) primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions: The binding of Hoechst 33258 (trihydrochloride) to DNA is facilitated by aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS). The optimal pH for binding is around neutral to slightly alkaline .

Major Products Formed: The major product of the reaction between Hoechst 33258 (trihydrochloride) and DNA is a fluorescent complex, where the dye is intercalated into the minor groove of the DNA double helix .

Scientific Research Applications

Mechanism of Action

Hoechst 33258 (trihydrochloride) exerts its effects by binding to the minor groove of double-stranded DNA. This binding is highly selective for A-T rich regions, leading to a significant increase in fluorescence intensity. The dye’s fluorescence properties are sensitive to the DNA conformation and chromatin state, making it a valuable tool for detecting DNA damage and other nuclear events .

Comparison with Similar Compounds

Hoechst 33258 (trihydrochloride) is part of a family of Hoechst dyes, including Hoechst 33342 and Hoechst 34580. These dyes share similar structures and DNA-binding properties but differ in their water solubility and cell permeability:

Hoechst 33258 (trihydrochloride) is unique in its balance of water solubility and cell permeability, making it versatile for both live and fixed cell staining .

Properties

Molecular Formula

C25H37Cl3N6O6

Molecular Weight

624.0 g/mol

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;pentahydrate;trihydrochloride

InChI

InChI=1S/C25H24N6O.3ClH.5H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;5*1H2

InChI Key

FSUIEDWKXBGNOF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.O.O.O.O.Cl.Cl.Cl

Origin of Product

United States

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